molecular formula C8H3BrN2OS B1319587 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile CAS No. 55040-43-2

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile

Cat. No.: B1319587
CAS No.: 55040-43-2
M. Wt: 255.09 g/mol
InChI Key: FIAFOJCIZMGXIV-UHFFFAOYSA-N
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Description

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and material science. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile typically involves the following steps:

    Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl-containing compound under acidic or basic conditions.

    Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol or further reducing it to a hydrocarbon.

    Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide, sodium methoxide, or primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thieno[3,2-c]pyridine derivatives.

Scientific Research Applications

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: It is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound finds use in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carbonitrile
  • 2-Chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
  • 2-Bromo-4-oxo-4,5-dihydrothieno[2,3-c]pyridine-7-carbonitrile

Uniqueness

2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a nitrile group. This combination of functional groups imparts distinct reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

2-bromo-4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2OS/c9-6-1-5-7(13-6)4(2-10)3-11-8(5)12/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFOJCIZMGXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593855
Record name 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55040-43-2
Record name 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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